Predicted Lipophilicity Advantage
The target compound's two chlorine atoms are predicted to confer higher lipophilicity compared to the non-chlorinated parent scaffold, 2-(difluoromethoxy)benzonitrile. A higher LogP is often correlated with enhanced membrane permeability, a critical parameter in drug discovery [1]. The reported XLogP3 for 2-(difluoromethoxy)benzonitrile is 2.5, while a computational prediction (Crippen's fragmentation model) for the target compound estimates a LogP of ~3.4 . This represents a significant increase in calculated lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~3.4 (Crippen's fragmentation model prediction) |
| Comparator Or Baseline | 2-(difluoromethoxy)benzonitrile (CAS 56935-78-5), XLogP3 = 2.5 |
| Quantified Difference | ~0.9 LogP units higher |
| Conditions | In silico prediction models (PubChem XLogP3 and Crippen's fragmentation). |
Why This Matters
A higher LogP can lead to improved passive membrane permeability, potentially making this scaffold more attractive for developing cell-permeable probes or orally bioavailable drug candidates.
- [1] PubChem. 2-(Difluoromethoxy)benzonitrile. CID 2774113. Computed Properties: XLogP3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2774113 View Source
